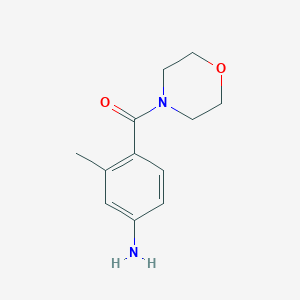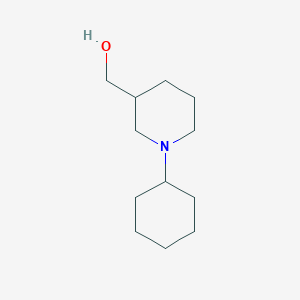![molecular formula C9H8ClFN4 B1464953 [1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1250634-25-3](/img/structure/B1464953.png)
[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Overview
Description
[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine is a useful research compound. Its molecular formula is C9H8ClFN4 and its molecular weight is 226.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Characterization
Synthesis Techniques and Structural Insights : Research has delved into the synthesis and structural characterization of triazole derivatives, highlighting methodologies for achieving high yields and crystalline forms suitable for structure determination. One study detailed the synthesis of isostructural compounds with significant focus on their crystallography, showcasing the importance of triazole compounds in structural chemistry (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial Activities : The antimicrobial properties of triazole derivatives have been explored, with compounds exhibiting moderate to significant activity against various pathogens. This includes novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones, indicating the potential of triazole compounds in developing new antimicrobial agents (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Catalytic Activities : Studies have also highlighted the catalytic capabilities of triazole-containing compounds, such as novel ruthenium complexes with tridentate ligands. These complexes exhibit excellent activity and selectivity in the hydrogenation of ketones and aldehydes, presenting a significant advancement in the field of catalysis (Sole, Bortoluzzi, Spannenberg, Tin, Beghetto, & de Vries, 2019).
Antioxidant Properties : The synthesis and evaluation of 1,2,3-triazole-containing nitrones for their antioxidant capacity have been reported, with some compounds showing promising activity in various assays. This research opens pathways for the development of new antioxidant agents, contributing to the broader field of medicinal chemistry and pharmacology (Hadjipavlou-Litina, Głowacka, Marco-Contelles, & Piotrowska, 2022).
Herbicide Development : An innovative synthetic method for the herbicide carfentrazone-ethyl, employing a Heck reaction, demonstrates the application of triazole derivatives in agriculture. This method offers advantages such as mild conditions and atom economy, highlighting the role of triazole compounds in developing more efficient and sustainable agricultural chemicals (Fan, Yu, Fu, Liu, He, & Zhu, 2015).
Properties
IUPAC Name |
[1-(3-chloro-4-fluorophenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFN4/c10-8-3-7(1-2-9(8)11)15-5-6(4-12)13-14-15/h1-3,5H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFNZELIEASNKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)CN)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464870.png)
![{1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464873.png)
![(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methanamine](/img/structure/B1464874.png)
![[1-(Thian-4-yl)piperidin-3-yl]methanamine](/img/structure/B1464876.png)
![N-[(1-ethylpiperidin-4-yl)methyl]cyclobutanamine](/img/structure/B1464877.png)


![4-[2-(Piperazin-1-yl)acetyl]benzonitrile](/img/structure/B1464880.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B1464885.png)
![{1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464888.png)
![2-{[3-(Aminomethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1464889.png)
![[1-(Thiophene-3-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464891.png)

